1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid
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Overview
Description
1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a methyl group, a phenyl group, and a pyrrole ring with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid typically involves multi-step organic reactions One common approach is the condensation of 4-fluorobenzaldehyde with 2-aminophenylacetic acid under acidic conditions to form an intermediate pyrrole ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The process would be optimized to minimize by-products and ensure cost-effectiveness. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrrole ring can be reduced to form different structural isomers.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions typically require strong acids such as sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted fluorophenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound's unique properties make it useful in the creation of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would vary based on the context of its use and the specific biological system involved.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: A piperazine derivative with similar fluorophenyl group.
2-Methyl-5-phenylpyrrole-3-carboxylic acid: A pyrrole derivative without the fluorophenyl group.
4-Fluorophenylacetic acid: A simpler compound with a fluorophenyl group and a carboxylic acid group.
Uniqueness: 1-(4-Fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid is unique due to its combination of structural elements, which provide distinct chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-methyl-5-phenylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO2/c1-12-16(18(21)22)11-17(13-5-3-2-4-6-13)20(12)15-9-7-14(19)8-10-15/h2-11H,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCRFNFRXUEMKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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